molecular formula C16H15N3O2S2 B2933520 (E)-N-(3-allyl-6-(methylthio)benzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide CAS No. 955633-30-4

(E)-N-(3-allyl-6-(methylthio)benzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide

Cat. No. B2933520
CAS RN: 955633-30-4
M. Wt: 345.44
InChI Key: HPQGAUUOSQVLNQ-WUKNDPDISA-N
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Description

The compound contains several functional groups including an isoxazole ring, a benzo[d]thiazole ring, and a carboxamide group. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The compound likely has a planar structure due to the presence of the conjugated system. The electron-donating methylthio group and the electron-withdrawing carboxamide group could contribute to the compound’s reactivity .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures often undergo reactions at the functional groups. For example, the isoxazole ring can participate in cycloaddition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the polar carboxamide group could enhance the compound’s solubility in polar solvents .

Scientific Research Applications

Supramolecular Gelators

N-(thiazol-2-yl) benzamide derivatives, including those with methyl functionality and S⋯O interactions, have been synthesized and investigated for their gelation behavior. These compounds, particularly 3-methyl-N-(thiazol-2-yl) benzamide and its derivatives, exhibited gelation behavior towards ethanol/water and methanol/water mixtures with good stability and low minimum gelator concentration (MGC). The study aimed to elucidate the role of methyl functionality and multiple non-covalent interactions on gelation behavior, employing a crystal engineering approach (Yadav & Ballabh, 2020).

Anticancer Evaluation

A series of compounds containing a thiadiazole scaffold and benzamide groups, known for their biological properties, were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. The study highlighted a solvent-free, microwave-assisted synthesis method, demonstrating the compounds' promising anticancer activity and offering insights into their mechanism of action through molecular docking studies (Tiwari et al., 2017).

Antibacterial Agents

Research on 3-(4-substituted benzylideneamino)-N-(6-substituted-1,3-benzo[d]thiazol-2-yl)-4,5-dihydro-5-oxo-pyrazole-1-carboxamide derivatives has shown significant antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. These compounds, synthesized through a specific series of reactions, were also evaluated for their cytotoxic activity, indicating their potential as non-cytotoxic antibacterial agents (Palkar et al., 2017).

Carbonic Anhydrase Inhibition

A library of derivatives was synthesized to evaluate the effect of substituents on the inhibitory potency and selectivity toward human carbonic anhydrase isoforms. These studies are crucial for understanding the structural features that contribute to the biological activity of these compounds, potentially leading to the development of new therapeutic agents (Distinto et al., 2019).

Mechanism of Action

The mechanism of action would depend on the biological target of the compound. Without specific information, it’s difficult to predict the exact mechanism of action .

Future Directions

Future research could focus on synthesizing the compound and studying its chemical and biological properties. It would also be interesting to explore its potential applications in fields like medicinal chemistry .

properties

IUPAC Name

5-methyl-N-(6-methylsulfanyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S2/c1-4-7-19-13-6-5-11(22-3)9-14(13)23-16(19)17-15(20)12-8-10(2)21-18-12/h4-6,8-9H,1,7H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPQGAUUOSQVLNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)SC)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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